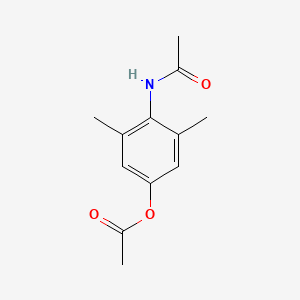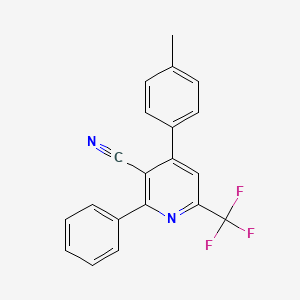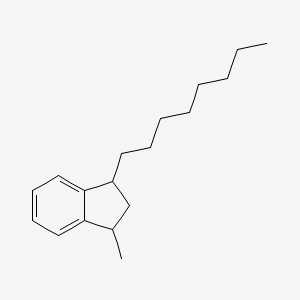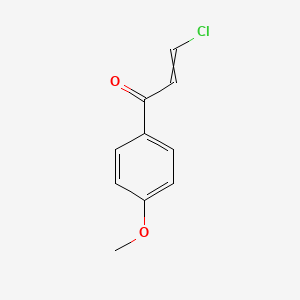![molecular formula C11H10ClFN2O B13729912 {1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B13729912.png)
{1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol is a chemical compound that features a pyrazole ring substituted with a chlorofluorophenyl group and a methanol group
Méthodes De Préparation
The synthesis of {1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-fluorobenzyl chloride with 4-hydroxypyrazole under basic conditions to form the desired product. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
{1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorofluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
{1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of {1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
{1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol can be compared with similar compounds such as:
1-[(2-Chloro-4-fluorophenyl)methyl]piperazine hydrochloride: This compound features a piperazine ring instead of a pyrazole ring and is used in research as a building block for various chemical syntheses.
1-[(2-Chloro-4-fluorophenyl)methyl]-2-methylsulfonylimidazole: This compound contains an imidazole ring and a methylsulfonyl group, and is used in the development of pharmaceuticals.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C11H10ClFN2O |
|---|---|
Poids moléculaire |
240.66 g/mol |
Nom IUPAC |
[1-[(2-chloro-4-fluorophenyl)methyl]pyrazol-4-yl]methanol |
InChI |
InChI=1S/C11H10ClFN2O/c12-11-3-10(13)2-1-9(11)6-15-5-8(7-16)4-14-15/h1-5,16H,6-7H2 |
Clé InChI |
ICBCSMQXZLLSGK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)Cl)CN2C=C(C=N2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


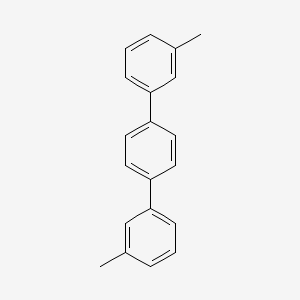
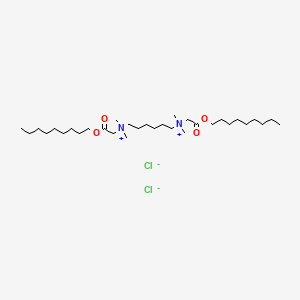
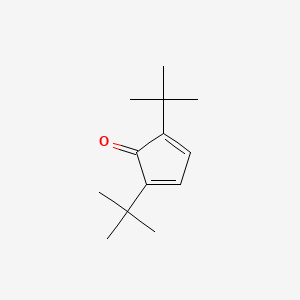
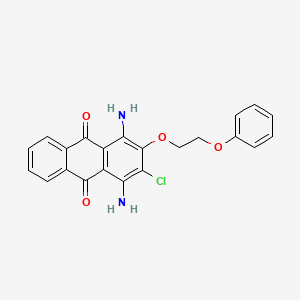
![2-[4-Chloro-3-(trifluoromethyl)phenyl]pyrrole](/img/structure/B13729857.png)
![7,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13729859.png)
